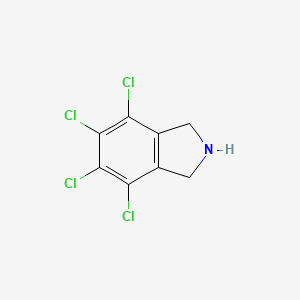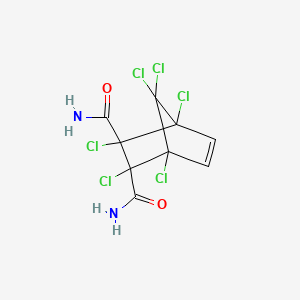
1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide is a chlorinated organic compound with significant applications in various fields. Its unique structure, characterized by multiple chlorine atoms and a norbornene backbone, makes it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide typically involves the chlorination of norbornene derivatives followed by amide formation. One common synthetic route includes the reaction of hexachloronorbornene with ammonia or amines under controlled conditions. Industrial production methods often employ similar strategies but on a larger scale, ensuring high yield and purity through optimized reaction parameters and purification techniques .
Analyse Chemischer Reaktionen
1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity
Wirkmechanismus
The mechanism by which 1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological or chemical context .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide can be compared with other chlorinated norbornene derivatives, such as:
1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic anhydride: This compound shares a similar backbone but differs in its functional groups, leading to different reactivity and applications.
1,2,3,4,7,7-Hexachloro-5-phenyl-2-norbornene: The presence of a phenyl group in this compound introduces additional aromatic interactions, making it unique in its chemical behavior .
Eigenschaften
CAS-Nummer |
74039-14-8 |
|---|---|
Molekularformel |
C9H6Cl6N2O2 |
Molekulargewicht |
386.9 g/mol |
IUPAC-Name |
1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide |
InChI |
InChI=1S/C9H6Cl6N2O2/c10-5-1-2-6(11,9(5,14)15)8(13,4(17)19)7(5,12)3(16)18/h1-2H,(H2,16,18)(H2,17,19) |
InChI-Schlüssel |
NUWGHXFZRLXKOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2(C(C(C1(C2(Cl)Cl)Cl)(C(=O)N)Cl)(C(=O)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



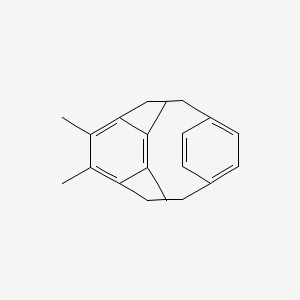
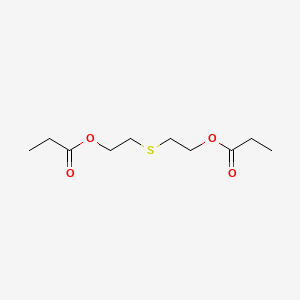
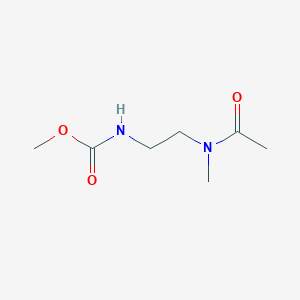
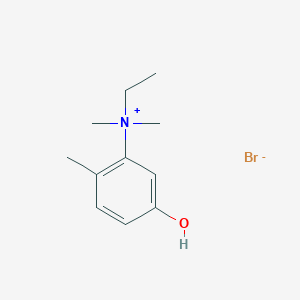
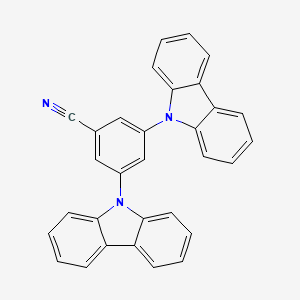
![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]-](/img/structure/B13784193.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13784200.png)
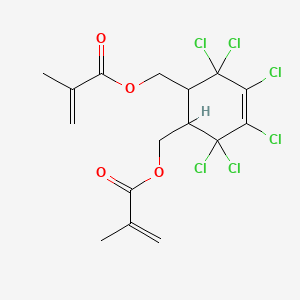
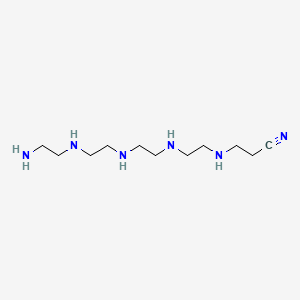
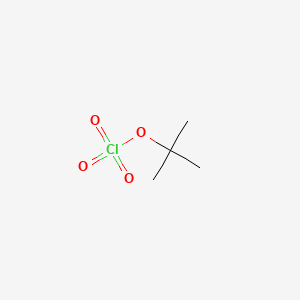
![3-Amino-3-[2-(3-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13784219.png)
